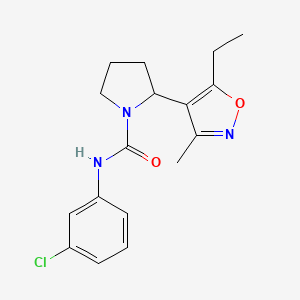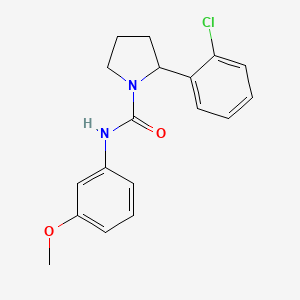
N-(3-chlorophenyl)-2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinecarboxamide
説明
N-(3-chlorophenyl)-2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinecarboxamide, also known as JNJ-38431055, is a small molecule antagonist of the orexin-2 receptor. Orexin-2 receptor is a G protein-coupled receptor that is involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis. JNJ-38431055 has been extensively studied for its therapeutic potential in the treatment of sleep disorders, obesity, and addiction.
作用機序
N-(3-chlorophenyl)-2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinecarboxamide acts as an antagonist of the orexin-2 receptor, which is primarily expressed in the brain. Orexin-2 receptor activation is known to promote wakefulness and increase food intake. By blocking the orexin-2 receptor, N-(3-chlorophenyl)-2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinecarboxamide reduces wakefulness and food intake, leading to its potential therapeutic effects in sleep disorders and obesity.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. In animal studies, N-(3-chlorophenyl)-2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinecarboxamide was found to increase levels of the neurotransmitter GABA in the brain, which is known to promote sleep and reduce anxiety. N-(3-chlorophenyl)-2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinecarboxamide was also found to reduce levels of the stress hormone cortisol, which is elevated in individuals with sleep disorders and obesity.
実験室実験の利点と制限
N-(3-chlorophenyl)-2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the orexin-2 receptor. However, its limitations include its poor solubility in water, which can make it difficult to administer in animal studies. Additionally, N-(3-chlorophenyl)-2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinecarboxamide has a relatively short half-life, which can limit its effectiveness in chronic studies.
将来の方向性
There are several future directions for the study of N-(3-chlorophenyl)-2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinecarboxamide. One potential area of research is the development of more potent and selective orexin-2 receptor antagonists. Another area of research is the investigation of N-(3-chlorophenyl)-2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinecarboxamide's potential in the treatment of other disorders, such as anxiety and depression. Additionally, the long-term effects of N-(3-chlorophenyl)-2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinecarboxamide on sleep and metabolism need to be further studied to determine its safety and efficacy as a therapeutic agent.
科学的研究の応用
N-(3-chlorophenyl)-2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinecarboxamide has been studied in various animal models to understand its pharmacological properties and therapeutic potential. In a study conducted on rats, N-(3-chlorophenyl)-2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinecarboxamide was found to significantly decrease wakefulness and increase non-REM sleep, indicating its potential as a sleep aid. In another study, N-(3-chlorophenyl)-2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinecarboxamide was found to reduce food intake and body weight in obese mice, suggesting its potential as an anti-obesity agent. Additionally, N-(3-chlorophenyl)-2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinecarboxamide has been studied for its potential in the treatment of addiction, as it was found to reduce the reinforcing effects of cocaine in rats.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-3-15-16(11(2)20-23-15)14-8-5-9-21(14)17(22)19-13-7-4-6-12(18)10-13/h4,6-7,10,14H,3,5,8-9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZOKRHRPDQVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)C2CCCN2C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4461307.png)
![3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4461308.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461313.png)

![3,4-dimethyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B4461336.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461346.png)
![3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4461349.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B4461357.png)
![4-(4-ethyl-1-piperazinyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4461360.png)
![N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B4461367.png)
![5-(3-methoxyphenyl)-2-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4461394.png)
![3-(4-fluorophenyl)-8-(2-furyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4461402.png)
![N-phenyl-N'-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}urea](/img/structure/B4461409.png)